molecular formula C14H17N B1296270 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole CAS No. 22793-63-1

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

Cat. No. B1296270
CAS RN: 22793-63-1
M. Wt: 199.29 g/mol
InChI Key: TYLZSGIRJRUUSQ-UHFFFAOYSA-N
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Description

“6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole” is a chemical compound with the molecular formula C14H17N .


Molecular Structure Analysis

The molecular structure of “6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole” consists of 14 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±11.0 °C at 760 mmHg, and a flash point of 154.5±11.9 °C . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .

Scientific Research Applications

Affinity for 5-HT2 and D2 Receptors

A study by Mewshaw et al. (1993) explored the synthesis of hexahydro-7,10-iminocyclohept[b]indoles and hexahydro-7,11-imino-5H-cyclooct[b]indoles, focusing on their affinity for serotonin 5-HT2 and dopamine D2 receptors. They identified essential functionalities for high affinity at these receptors, with variations in side chain length resulting in ligands having selective or combined affinity for the receptors (Mewshaw et al., 1993).

Chemical Reactions and Derivatives

Bailey and Seager (1974) investigated the reactions of toluene-p-sulphonyl azide with derivatives of cycloheptand and cyclo-oct-indole, including 6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indole. They explored various reaction products and identified significant differences in reaction yields and product types between the derivatives (Bailey & Seager, 1974).

Solid- and Solution-Phase Synthesis

Wilk et al. (2009) presented a solid-phase synthesis of isomerically pure cycloocta[b]indoles, exploiting the Pictet-Spengler reaction and Dieckmann cyclization. This study expanded the understanding of cycloocta[b]indole scaffolds and explored various diversification procedures, highlighting the potential of cycloocta[b]indoles in biological research (Wilk et al., 2009).

Biological and Pharmacological Properties

Isherwood et al. (2012) synthesized a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, which included 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole derivatives. This research contributed to understanding the pharmacological properties of these compounds (Isherwood et al., 2012).

Antibacterial and Antitumor Activities

Vairavelu et al. (2016) synthesized a new class of heterocycles, including substituted cycloocta[b]indoles, and evaluated their antibacterial and antitumor activities. They found that certain derivatives exhibited potent antibacterial and antiproliferative effects, suggesting their potential in drug discovery (Vairavelu et al., 2016).

properties

IUPAC Name

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-4-9-13-11(7-3-1)12-8-5-6-10-14(12)15-13/h5-6,8,10,15H,1-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZSGIRJRUUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297690
Record name 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole

CAS RN

22793-63-1
Record name 22793-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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